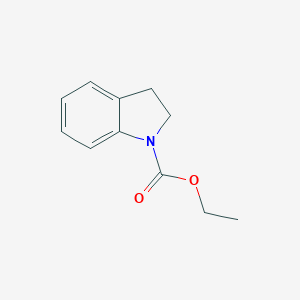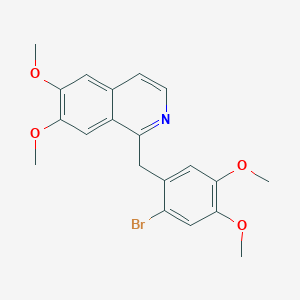
N-(1,3-Benzothiazol-5-yl)acetamide
説明
N-(1,3-Benzothiazol-5-yl)acetamide is a compound with the molecular formula C9H8N2OS . It is a versatile pharmacophore, possessing a wide spectrum of biological activities such as anticancer, antibacterial, antifungal, antiinflammatory, anticonvulsant, anti-viral, antioxidant, antitubercular, antidiabetic, anti-HIV, antimalarial, anthelmintic, antileishmanial, antihistaminic, neurodegenerative disorders, local brain ischemia, Huntington’s disease .
Synthesis Analysis
The synthesis of N-(1,3-Benzothiazol-5-yl)acetamide and its derivatives has been reported in several studies . The structures of all the compounds were confirmed on the basis of elemental analysis and collective use of IR, (1)H NMR, (13)C NMR and mass spectral data .
Molecular Structure Analysis
The molecular structure of N-(1,3-Benzothiazol-5-yl)acetamide has been analyzed using various techniques such as IR, 1H NMR, 13C NMR and mass spectral data . The InChIKey of the compound is HXMDFSDFQBOIKG-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving N-(1,3-Benzothiazol-5-yl)acetamide have been studied . For instance, one study reported the yield, melting point, Rf value, IR, 1H NMR, EI-MS, and elemental analysis of a compound synthesized from N-(1,3-Benzothiazol-5-yl)acetamide .
Physical And Chemical Properties Analysis
N-(1,3-Benzothiazol-5-yl)acetamide has a molecular weight of 192.24 g/mol . Its physical and chemical properties have been analyzed using various techniques .
科学的研究の応用
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole (BTA) derivatives, including N-(1,3-Benzothiazol-5-yl)acetamide, play a pivotal role in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties. These compounds are integral to various natural products and pharmaceutical agents, demonstrating significant therapeutic potential across multiple domains. Their structural diversity has been crucial in the search for new therapeutic agents, with numerous BTA-based compounds being utilized in clinical settings to treat a variety of diseases, showcasing high therapeutic potency. This review highlights the expansive role of BTA derivatives in medicinal chemistry, emphasizing their applications as anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, antimalarial, and other medicinal agents. The comprehensive overview provided in this work underscores the importance of BTA derivatives in drug discovery and development, offering insights into the rational design of more active and less toxic BTA-based drugs and diagnostic agents (Keri, Patil, Patil, & Budagumpi, 2015).
Anticancer Potentials of Benzothiazole Derivatives
Benzothiazole derivatives have shown promising anticancer properties across various types of cancer cell lines through multiple mechanisms. These mechanisms include tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis by reactive oxygen species (ROS) activation. The structural activity relationship (SAR) and the impact of different substituents on the benzothiazole moiety have been extensively studied, revealing that modifications at specific positions significantly influence the anticancer activity of these compounds. This review categorizes and examines a wide range of benzothiazole derivatives for their anticancer potential, providing a comprehensive understanding of their therapeutic effects against different cancer cell lines. The findings suggest that benzothiazole derivatives hold significant promise as lead compounds in cancer chemotherapy, highlighting the importance of continued research and development in this area (Pathak, Rathi, Kumar, Kini, & Rao, 2019).
Benzothiazole-Based Neuroprotective Treatment Strategies
Benzothiazole derivatives have also been explored for their neuroprotective treatment potential, particularly in the context of acute traumatic spinal cord injury (SCI). Riluzole, a benzothiazole derivative, has demonstrated efficacy in preclinical models of SCI by reducing secondary injury mechanisms mediated by sodium and glutamate. Its neuroprotective activity is attributed to its ability to block sodium channels, inhibit excitatory amino acid release, and stabilize the inactivated state of voltage-dependent sodium channels. Clinical investigations of riluzole for SCI treatment indicate promising results as an acute neuroprotective therapy, underscoring the need for further research to fully characterize its efficacy and safety for clinical use in SCI treatment (Wilson & Fehlings, 2014).
将来の方向性
特性
IUPAC Name |
N-(1,3-benzothiazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6(12)11-7-2-3-9-8(4-7)10-5-13-9/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMDFSDFQBOIKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301245 | |
| Record name | N-(1,3-Benzothiazol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Benzothiazol-5-yl)acetamide | |
CAS RN |
36894-61-8 | |
| Record name | NSC141991 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1,3-Benzothiazol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)
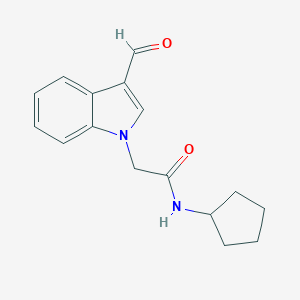
![1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B184752.png)
![1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184753.png)
![N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B184754.png)
![2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide](/img/structure/B184756.png)
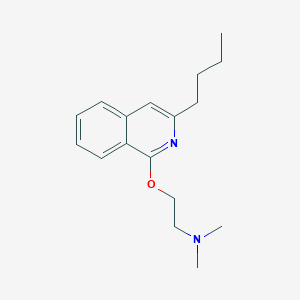
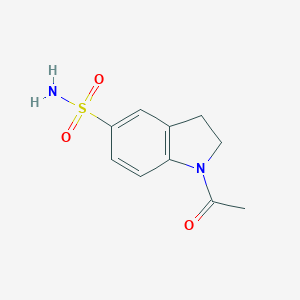
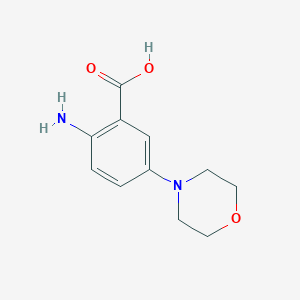

![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B184764.png)

